4-(4-methoxyphenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-methoxyphenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide is a useful research compound. Its molecular formula is C21H26N2O4 and its molecular weight is 370.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(4-methoxyphenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide , also known as CAS No. 433947-65-0, is a synthetic molecule that has garnered attention for its potential biological activities. Its molecular formula is C21H26N2O4 and its molecular weight is approximately 370.4 g/mol. This compound is characterized by the presence of a morpholine ring, which is often associated with various pharmacological properties.
Chemical Structure
The structural formula of the compound can be represented as follows:
Anti-inflammatory Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anti-inflammatory effects. For instance, research focusing on related benzoxazole compounds demonstrated their ability to inhibit the expression of inflammatory cytokines such as IL-1β and IL-6 in vitro. These findings suggest that the compound may also possess similar properties, potentially making it useful in treating inflammatory diseases .
Cytotoxicity and Cell Viability
In vitro assays are critical for evaluating the cytotoxic effects of new compounds. Preliminary studies on related compounds have shown varying degrees of cytotoxicity against different cell lines. The assessment of cell viability post-treatment with This compound is essential to determine its therapeutic index and safety profile.
Case Studies and Experimental Data
- Inhibition of Cytokine Production : A study involving a series of compounds similar to This compound found that several derivatives effectively reduced mRNA levels of key inflammatory markers without inducing hepatotoxicity in animal models .
- Structure-Activity Relationship (SAR) : The presence of the morpholine moiety appears to enhance the anti-inflammatory activity, as seen in comparative studies with other amide derivatives lacking this functional group. This suggests that modifications to the structure can significantly impact biological activity.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-25-19-8-10-20(11-9-19)27-14-2-3-21(24)22-17-4-6-18(7-5-17)23-12-15-26-16-13-23/h4-11H,2-3,12-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHQFXHWMDVWMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.